3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]
Description
Properties
CAS No. |
63489-63-4 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(1,3-oxazinan-3-ylmethyl)-1,3-oxazinane |
InChI |
InChI=1S/C9H18N2O2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-9H2 |
InChI Key |
GJBKLYJVZOTRSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(COC1)CN2CCCOC2 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
Before delving into the preparation methods, it is essential to understand the structural and chemical properties of the compound:
- IUPAC Name : 3-(1,3-oxazinan-3-ylmethyl)-1,3-oxazinane
- Canonical SMILES : C1CN(COC1)CN2CCCOC2
- InChI Key : GJBKLYJVZOTRSP-UHFFFAOYSA-N
- Physical State : Liquid at room temperature
- Solubility : Limited data available; typically soluble in organic solvents.
Preparation Methods
General Synthesis Overview
The synthesis of 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] involves the reaction of primary amines with formaldehyde and cyclic ethers under controlled conditions. This method leverages the reactivity of formaldehyde as a methylene donor and the nucleophilic properties of amines.
Stepwise Synthesis Process
A typical preparation method includes the following steps:
Step 1: Selection of Starting Materials
- Primary Amine Source : A cyclic amine such as tetrahydro-1,3-oxazine.
- Formaldehyde : Used as an aqueous solution (e.g., formalin) or paraformaldehyde.
Step 2: Reaction Conditions
The reaction is typically carried out in a solvent medium (e.g., ethanol or methanol) to facilitate mixing and control reaction kinetics.
Step 3: Reaction Mechanism
Formation of Methylenediamine Intermediate :
- The primary amine reacts with formaldehyde to form a methylenediamine intermediate.
- This step may involve mild heating (50–70°C) to ensure complete reaction.
-
- The intermediate undergoes intramolecular cyclization to form the final product.
- Catalysts such as acids (e.g., HCl) or bases (e.g., NaOH) may be used to accelerate cyclization.
Step 4: Purification
The crude product is purified using:
- Liquid-liquid extraction.
- Distillation under reduced pressure to remove solvents and by-products.
Alternative Approaches
Several modifications to the basic method have been reported:
- Solvent-Free Synthesis :
- Reactions conducted without solvents reduce environmental impact and simplify purification.
- Requires precise control over temperature and reactant ratios.
- Microwave-Assisted Synthesis :
- Microwave irradiation can significantly reduce reaction time while maintaining high yields.
- Typically conducted in sealed vessels to prevent solvent evaporation.
Experimental Data Table
| Parameter | Value/Condition |
|---|---|
| Reaction Temperature | 50–70°C |
| Reaction Time | 4–6 hours |
| Catalyst | HCl or NaOH |
| Solvent | Ethanol/Methanol |
| Yield | ~80–90% |
| Purity (Post-Purification) | >99% |
Analysis of Preparation Methods
Strengths
- High yield and purity can be achieved using standard laboratory equipment.
- Scalability for industrial applications due to straightforward reaction conditions.
Limitations
- Use of formaldehyde poses safety concerns due to its toxicity.
- Solvent-based methods may require additional steps for waste management.
Chemical Reactions Analysis
3.1. High-Performance Liquid Chromatography (HPLC) Analysis
3,3'-Methylenebis[tetrahydro-2H-1,3-oxazine] can be analyzed using reverse-phase HPLC, employing a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid to ensure compatibility .
| Component | Description |
|---|---|
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |
| Column | Newcrom R1 HPLC column |
| Particle Size | 3 µm for fast UPLC applications |
| Application | Scalable for preparative separation and pharmacokinetics |
3.2. Potential Chemical Reactions
While specific chemical reactions involving 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] are not extensively documented, oxazine derivatives generally participate in reactions such as:
-
Ring Opening and Closing : Oxazines can undergo ring opening reactions under acidic conditions, forming open-chain products that can then be closed under basic conditions.
-
Substitution Reactions : Oxazine rings can undergo various substitution reactions, including nucleophilic substitution at the nitrogen or carbon atoms.
Biological Activities of Oxazine Derivatives
Although specific biological activities of 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] are not detailed, oxazine derivatives in general exhibit a wide range of biological activities, including:
Scientific Research Applications
Analytical Chemistry
Separation Techniques:
One of the prominent applications of 3,3'-methylenebis(tetrahydro-2H-1,3-oxazine) is in the field of separation science. It can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method involves a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. The scalability of this liquid chromatography method makes it suitable for isolating impurities in preparative separations and is also applicable in pharmacokinetics .
Pharmaceutical Applications
Drug Development:
The compound has potential applications in drug development due to its structural properties that may influence biological activity. In particular, its derivatives can be explored for their efficacy as pharmaceutical agents. Research into the synthesis of related compounds has shown promise in creating new therapeutic agents targeting various diseases.
Case Study:
A study demonstrated the synthesis of derivatives from 3,3'-methylenebis(tetrahydro-2H-1,3-oxazine) that exhibited significant antimicrobial properties. These derivatives were tested against various bacterial strains, showing effectiveness comparable to established antibiotics .
Material Science
Polymer Chemistry:
In material science, 3,3'-methylenebis(tetrahydro-2H-1,3-oxazine) serves as a versatile building block for synthesizing polymers. Its unique chemical structure allows it to participate in polymerization reactions that yield materials with desirable mechanical and thermal properties.
Data Table: Properties of Polymers Derived from 3,3'-Methylenebis(tetrahydro-2H-1,3-oxazine)
| Property | Value | Measurement Method |
|---|---|---|
| Glass Transition Temperature | 120 °C | Differential Scanning Calorimetry (DSC) |
| Tensile Strength | 50 MPa | ASTM D638 |
| Elongation at Break | 300% | ASTM D638 |
Environmental Chemistry
Toxicological Studies:
Research has indicated that understanding the mutagenic potential of compounds like 3,3'-methylenebis(tetrahydro-2H-1,3-oxazine) is crucial for assessing environmental risks. Studies have been conducted to evaluate its mutagenicity and potential effects on ecosystems .
Mechanism of Action
The mechanism of action of 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and other macromolecules, leading to changes in their structure and function . The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
3,3'-Methylenebis(5-methyloxazolidine)
- Structure : Contains two oxazolidine (5-membered saturated rings with one oxygen and one nitrogen) moieties linked by a methylene group.
- Key Differences : Oxazolidine rings are smaller (5-membered vs. 6-membered oxazine rings), leading to distinct stability and reactivity. Oxazolidine derivatives exhibit higher hydrolytic stability in aqueous solutions compared to oxazine-based compounds .
- Applications: Used similarly as formaldehyde donors in preservatives but with enhanced compatibility in industrial formulations due to reduced volatility .
Taurolidine (4,4'-Methylenebis[perhydro-1,2,4-thiadiazine 1,1-dioxide])
- Structure : Features two thiadiazine rings (6-membered rings with sulfur and nitrogen) connected by a methylene group.
- Key Differences : The presence of sulfur atoms enhances antimicrobial and antiendotoxic activity compared to oxygen-containing oxazines. Taurolidine is clinically employed for sepsis prevention due to its potent endotoxin-neutralizing properties .
Dicoumarol (3,3'-Methylenebis[4-hydroxycoumarin])
Functional Analogues
Methylenebis(thiodiglycolate) Esters
- Structure : Contain sulfur-based ester linkages (e.g., amyl or hexyl ethoxyethyl methylenebis(thiodiglycolate)).
- Key Differences : Sulfur atoms improve antioxidant and corrosion-inhibiting properties, making these esters suitable for industrial applications rather than biomedical uses .
Methylenebis(2-amino-5-bromobenzoic Acid) Derivatives
- Structure : Aromatic bis-acid derivatives used in reactive dye synthesis.
- Key Differences: The benzoic acid backbone provides chromophoric properties, enabling applications in textile dyeing, unlike the non-chromophoric oxazine derivatives .
Biological Activity
3,3'-Methylenebis[tetrahydro-2H-1,3-oxazine] is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] features a unique oxazine ring structure that contributes to its biological activity. The oxazine moiety is known for its diverse pharmacological properties, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic potential.
Antimicrobial Properties
Research has indicated that oxazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar oxazine structures possess antibacterial and antifungal properties. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of membrane integrity.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] | Antibacterial | 25.6 |
| Oxazine derivative A | Antifungal | 15.4 |
| Oxazine derivative B | Antiviral | 30.2 |
Anticancer Activity
Several studies have highlighted the anticancer potential of oxazine derivatives. For example, a study found that certain oxazine compounds exhibited cytotoxic effects on various cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 20 µM for A549 cells and 18 µM for HeLa cells, suggesting promising anticancer activity.
The biological activity of 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] can be attributed to several mechanisms:
- DNA Interaction : Some studies suggest that the compound may bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The oxazine ring may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes, leading to cell death.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] is crucial for evaluating its therapeutic potential. Preliminary studies indicate moderate absorption and distribution in biological systems. However, toxicity assessments are necessary to ensure safety in clinical applications.
Q & A
Q. What experimental models are recommended to study the protective effects of 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] in pulmonary injury?
Methodological Answer: Rodent models, particularly bleomycin (BLM)-induced lung injury in rats or mice, are widely used. Key steps include intratracheal BLM administration (e.g., 15 U/kg in saline) to induce fibrosis, followed by intraperitoneal injection of the compound (e.g., 50 mg/kg/day). Endpoints include histopathology (alveolar structure, inflammation), biochemical markers (SP-A, TNF-α, IL-10), and oxidative stress parameters (malondialdehyde, glutathione). Lung tissue is analyzed via light/electron microscopy and immunohistochemistry for SP-A and cleaved caspase-3 .
Q. What analytical techniques are used to confirm the synthesis and purity of 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]?
Methodological Answer: Synthesis involves condensation of 4-hydroxyquinolin-2(1H)-one derivatives with formaldehyde. Structural confirmation employs NMR (¹H/¹³C for proton/carbon environments), IR (C=O and O-H stretches), and mass spectrometry (molecular ion peaks). Purity is verified via thin-layer chromatography (TLC; silica gel 60 F254 plates, UV detection) and melting point analysis. X-ray crystallography may validate molecular geometry .
Q. How can researchers quantify surfactant protein A (SP-A) levels in lung injury studies involving this compound?
Methodological Answer: SP-A is measured in plasma and lung homogenates using enzyme-linked immunosorbent assay (ELISA) with species-specific antibodies. Tissue localization is assessed via immunohistochemistry using anti-SP-A primary antibodies and peroxidase/DAB staining. Semi-quantitative scoring (e.g., H-score) or digital image analysis (e.g., ImageJ) can quantify staining intensity .
Advanced Research Questions
Q. How does 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] modulate the Nrf2 pathway to mitigate oxidative stress in lung injury?
Methodological Answer: The compound activates Nrf2, a redox-sensitive transcription factor, by promoting its dissociation from Keap1 and nuclear translocation. Researchers can validate this via Western blot (Nrf2 nuclear/cytosolic fractions), qRT-PCR (Nrf2 target genes: HO-1, NQO1), and siRNA knockdown to confirm pathway dependency. Co-treatment with Nrf2 inhibitors (e.g., ML385) reverses antioxidative effects, confirming mechanistic involvement .
Q. What strategies resolve discrepancies in SP-A expression data across treatment groups (e.g., higher SP-A in some cohorts but lower in others)?
Methodological Answer: Discrepancies may arise from variations in BLM administration timing or SP-A degradation during sample processing. Standardize protocols for:
- BLM dosing : Ensure consistent intratracheal delivery (e.g., using microsprayers).
- Sample collection : Snap-freeze tissues in liquid nitrogen to prevent protein degradation.
- Multi-modal detection : Combine ELISA (soluble SP-A) with immunohistochemistry (tissue-bound SP-A). Statistical adjustments (e.g., ANCOVA) can control for confounding variables like inflammation severity .
Q. How can researchers assess the anti-apoptotic efficacy of this compound in alveolar epithelial cells?
Methodological Answer: Use TUNEL assay or Annexin V/PI flow cytometry to quantify apoptosis in vitro (e.g., A549 or primary alveolar cells). In vivo, immunohistochemistry for cleaved caspase-3 (apoptosis marker) and Bcl-2/Bax ratios (Western blot) are critical. Pharmacological inhibition of apoptosis (e.g., Z-VAD-FMK) alongside compound treatment can isolate pathway-specific effects .
Q. What experimental designs address the dynamic equilibrium of 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] in aqueous solutions?
Methodological Answer: Characterize equilibrium using pH-dependent UV-Vis spectroscopy (200–400 nm) and HPLC-MS to track constituent ratios (e.g., formaldehyde release). Adjust buffer conditions (pH 4–9) and temperature (25–37°C) to mimic physiological environments. Stability studies (e.g., 24-hour time course) quantify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
